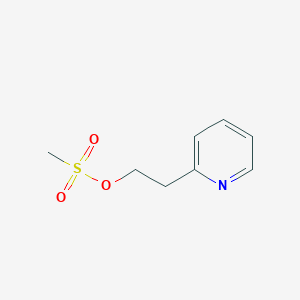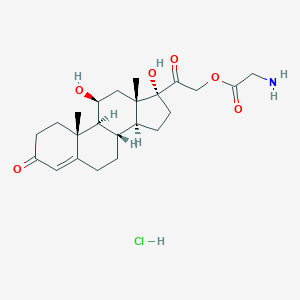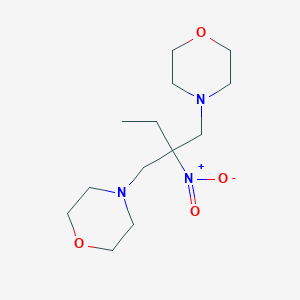
4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine
Vue d'ensemble
Description
4,4’-(2-Ethyl-2-nitrotrimethylene)dimorpholine is a major category of nitrogen compounds . It is used as an antimicrobial for industrial processes and water systems, and as a materials preservative . It is also known by other names such as Morpholine, 4,4’- (2-ethyl-2-nitrotrimethylene)di-; 4,4’- (2-Ethyl-2-nitropropane-1,3-diyl)bismorpholine; Morpholine, 4,4’- (2-ethyl-2-nitro-1,3-propanediyl)bis- .
Molecular Structure Analysis
The molecular formula of 4,4’-(2-Ethyl-2-nitrotrimethylene)dimorpholine is C13-H25-N3-O4 . It contains a total of 46 bonds, including 21 non-H bonds, 2 multiple bonds, 6 rotatable bonds, 2 double bonds, 2 six-membered rings, 2 tertiary amines (aliphatic), 1 nitro group (aliphatic), and 2 ethers (aliphatic) .Applications De Recherche Scientifique
Condensation Reactions in Organic Chemistry
1,1-Dimorpholinoethene, closely related to 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine, is involved in condensation reactions with various compounds. These reactions result in the formation of β,β-disubstituted enamine with the elimination of a morpholine molecule. This process demonstrates the compound's utility in synthesizing complex organic molecules (Gandhi & Gibson, 1987).
Biocide Design and Toxicity Studies
A study on the microwave-assisted synthesis of 4,4'-dimorpholyl-methanes, structurally similar to 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine, highlights its potential in the design of biocides with low acute toxicity. This research is significant for developing new, safer biocides, particularly in industrial applications like the petroleum industry (Hernández-Altamirano et al., 2010).
Catalysis in Polymer Synthesis
Nickel complexes involving phosphinooxazoline ligands, which can be derived from compounds like 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine, show promising results in catalyzing ethylene oligomerization. This application is crucial for the polymer industry, where such catalysts can lead to more efficient and controlled polymer synthesis processes (Speiser et al., 2004).
Corrosion Inhibition
P-methoxybenzylidene-4,4'-dimorpholine and its variants, related to 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine, have been studied for their corrosion inhibition efficiency. These compounds, particularly when assembled on nanoparticles, show significant potential as corrosion inhibitors in acidic environments, which is valuable in protecting metals in industrial settings (Wadhwani et al., 2015).
Safety And Hazards
Propriétés
IUPAC Name |
4-[2-(morpholin-4-ylmethyl)-2-nitrobutyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O4/c1-2-13(16(17)18,11-14-3-7-19-8-4-14)12-15-5-9-20-10-6-15/h2-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPGDDCOXMUFUCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN1CCOCC1)(CN2CCOCC2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8034746 | |
| Record name | 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8034746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, 2% active ingredient of Bioban P-147; [Reference #1] | |
| Record name | Morpholine, 4,4'-(2-ethyl-2-nitro-1,3-propanediyl)bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11585 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine | |
CAS RN |
1854-23-5 | |
| Record name | 4,4′-(2-Ethyl-2-nitro-1,3-propanediyl)bis[morpholine] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1854-23-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4'-(2-Ethyl-2-nitro-1,3-propanediyl)bismorpholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001854235 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Morpholine, 4,4'-(2-ethyl-2-nitro-1,3-propanediyl)bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8034746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-(2-ethyl-2-nitropropane-1,3-diyl)bismorpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.864 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,4'-(2-ETHYL-2-NITRO-1,3-PROPANEDIYL)BISMORPHOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LKD3T9KQ74 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



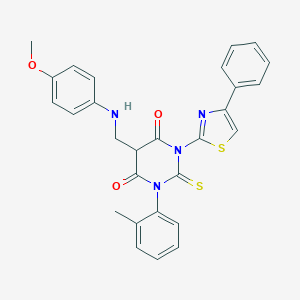
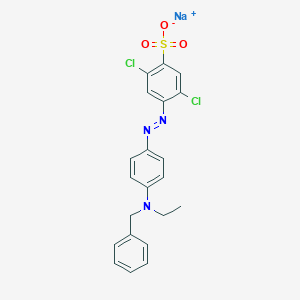
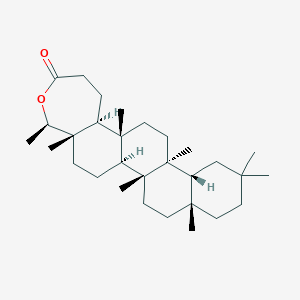
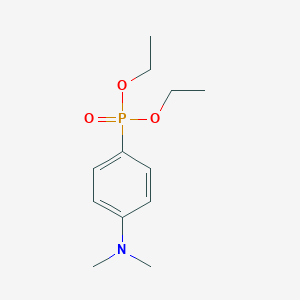
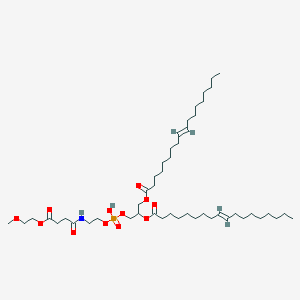

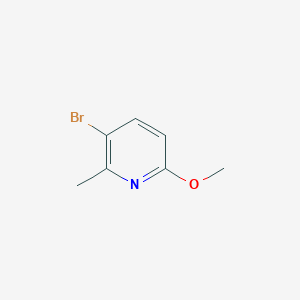

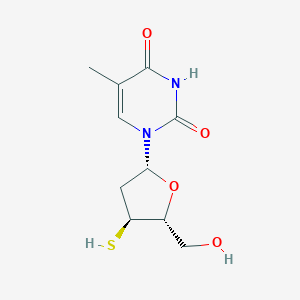

![4-Phenylnaphtho[2,3-c]furan-1,3-dione](/img/structure/B161291.png)
